![molecular formula C11H9NO2S B14464926 1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one CAS No. 73120-24-8](/img/structure/B14464926.png)
1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-bromothiazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyacetophenone is replaced by the thiazole moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in tumor cells. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer agent used in the treatment of certain types of leukemia
Propriétés
Numéro CAS |
73120-24-8 |
|---|---|
Formule moléculaire |
C11H9NO2S |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
1-[4-(1,3-thiazol-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C11H9NO2S/c1-8(13)9-2-4-10(5-3-9)14-11-12-6-7-15-11/h2-7H,1H3 |
Clé InChI |
ALLYGOMAWMREAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


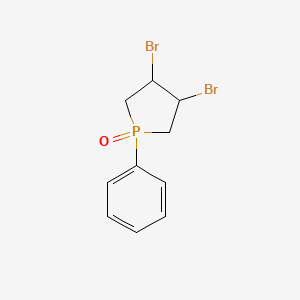
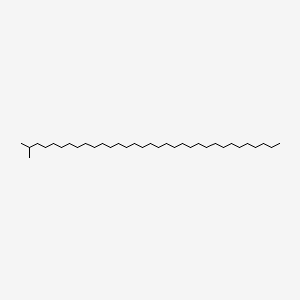

![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
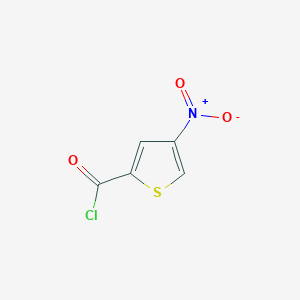
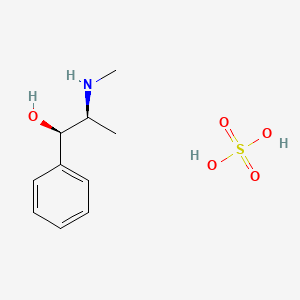
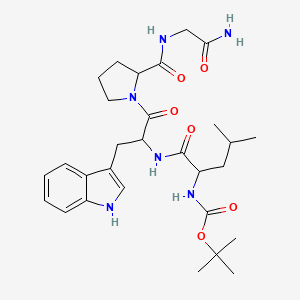
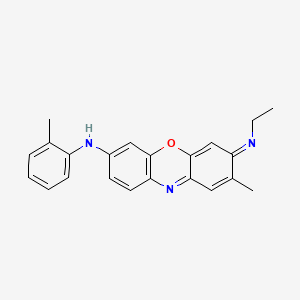


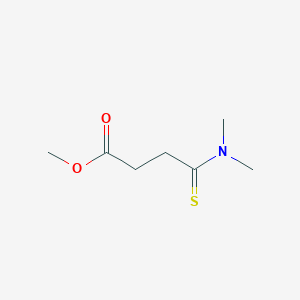
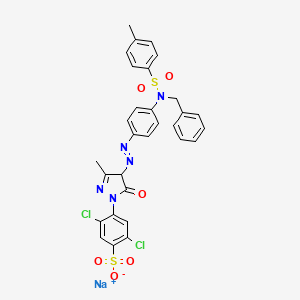
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
